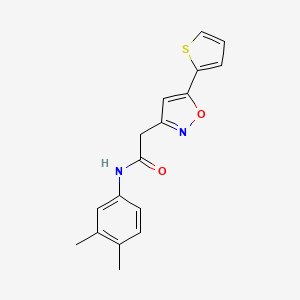

N-(3,4-dimethylphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide

Description

Properties

IUPAC Name |

N-(3,4-dimethylphenyl)-2-(5-thiophen-2-yl-1,2-oxazol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2S/c1-11-5-6-13(8-12(11)2)18-17(20)10-14-9-15(21-19-14)16-4-3-7-22-16/h3-9H,10H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZMMXYCKQFXXEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CC2=NOC(=C2)C3=CC=CS3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide typically involves multiple steps:

Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

Thiophene Ring Introduction: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.

Acetamide Formation: The final step involves the formation of the acetamide group by reacting the intermediate with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.

Medicine: The compound could be investigated for its potential therapeutic effects.

Industry: It may find use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism by which N-(3,4-dimethylphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide exerts its effects would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.

Comparison with Similar Compounds

Structural Features and Substituent Variations

The compound’s closest analogs include:

Key Observations :

- Heterocyclic Diversity: The target compound’s isoxazole-thiophene system contrasts with the quinazolinone () and thiadiazole () cores in analogs. These heterocycles modulate electronic properties and binding affinities.

Physicochemical Properties

Data from analogs highlight trends in melting points and synthetic yields:

*Inferred from structural analogs.

Biological Activity

N-(3,4-dimethylphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula: C15H16N2O2S

- Molecular Weight: 288.36 g/mol

The structural representation includes a dimethylphenyl group and a thiophen-2-yl isoxazole moiety, which are critical for its biological activity.

- Antimicrobial Activity : Research indicates that compounds containing isoxazole rings exhibit significant antimicrobial properties. The presence of the thiophen group enhances the interaction with microbial targets, potentially disrupting cellular processes.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory effects.

- Neuroprotective Properties : There is emerging evidence that this compound may provide neuroprotection by modulating pathways involved in oxidative stress and apoptosis.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The following table summarizes key findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis |

| MCF-7 | 12 | Cell cycle arrest |

| A549 | 10 | Inhibition of proliferation |

In Vivo Studies

Animal models have been employed to assess the compound's efficacy in vivo. Notable findings include:

- Tumor Reduction : In xenograft models, administration of the compound resulted in a significant reduction in tumor size compared to control groups.

- Anti-inflammatory Response : In models of induced inflammation, treatment with this compound led to decreased levels of inflammatory markers.

Case Study 1: Cancer Treatment

A recent study investigated the effects of this compound on breast cancer cells. The results indicated that the compound significantly inhibited cell growth and induced apoptosis through mitochondrial pathways.

Case Study 2: Neuroprotection

In a model of neurodegeneration, the compound was shown to reduce neuronal cell death and improve cognitive function in treated animals. This suggests potential therapeutic applications in neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3,4-dimethylphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide, and how can purity be optimized?

- Methodology : The compound can be synthesized via condensation reactions between isoxazole-thiophene precursors and N-(3,4-dimethylphenyl)acetamide derivatives. For example, refluxing chloroacetyl chloride with a substituted oxadiazole/thiadiazole intermediate in the presence of triethylamine (as in ). Purity optimization involves recrystallization (e.g., pet-ether or ethanol) and chromatography (silica gel, ethyl acetate/hexane). Monitoring via TLC and HPLC (≥95% purity) is critical .

- Challenges : Side reactions may occur at the isoxazole-thiophene junction; inert atmospheres (N₂/Ar) and controlled temperatures (60–80°C) reduce byproducts.

Q. How can the molecular structure of this compound be validated experimentally?

- Methodology : Use single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL for refinement . Crystallize the compound in a suitable solvent (e.g., DMSO/water). Complement with spectroscopic

- ¹H/¹³C NMR : Confirm substituent positions (e.g., thiophene protons at δ 6.8–7.5 ppm, isoxazole C=O at ~160 ppm).

- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ calculated for C₁₇H₁₇N₂O₂S: 313.0984) .

Q. What preliminary biological screening assays are appropriate for this acetamide derivative?

- Methodology :

- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) per CLSI guidelines .

- Anti-inflammatory : COX-2 inhibition assay (ELISA).

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

- Data Interpretation : Compare IC₅₀ values with positive controls (e.g., doxorubicin for cytotoxicity).

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

- Methodology : Use hybrid functionals (e.g., B3LYP) with basis sets (6-311+G(d,p)) to calculate:

- HOMO-LUMO gaps : Predict charge-transfer interactions (e.g., narrow gaps ≈ higher reactivity) .

- Electrostatic potential maps : Identify nucleophilic/electrophilic sites (e.g., acetamide carbonyl as electrophilic center).

Q. How can crystallographic data resolve contradictions in spectroscopic assignments?

- Case Study : If NMR suggests ambiguity in thiophene/isoxazole orientation, SC-XRD can unambiguously assign bond lengths/angles (e.g., C-S bond in thiophene ≈ 1.70 Å). Use WinGX for structure solution and ORTEP for visualization .

- Statistical Tools : R-factor analysis (<5%) and residual density maps in SHELXL ensure model accuracy .

Q. What strategies improve the compound’s bioavailability in pharmacokinetic studies?

- Methodology :

- Lipinski’s Rule : Assess logP (<5), molecular weight (<500 Da). If logP >3, consider prodrugs (e.g., esterification of acetamide).

- Solubility : Use co-solvents (PEG 400) or nanoformulations (liposomes) .

- Metabolic Stability : Microsomal assays (CYP450 isoforms) identify vulnerable sites (e.g., thiophene oxidation).

Q. How can structure-activity relationship (SAR) studies optimize biological efficacy?

- Approach : Synthesize analogs with modifications:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.